6-Methyl-2,3'-bipyridine
Overview
Description
6-Methyl-2,3’-bipyridine is a drug candidate used in the preparation of nicotine-related compounds as modulators of smoking or nicotine ingestion and lung cancer .
Synthesis Analysis
The synthesis of bipyridine derivatives, including 6-Methyl-2,3’-bipyridine, has been a subject of research for many years. Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . For instance, 6,6′-dimethyl-2,2′-bipyridine was prepared via coupling of 6-methyl-2-trimethylstanniopyridine and 2-chloro-6-methyl-3-nitropyridine in the presence of [Pd (PPh 3) 2 Cl 2 ] .Molecular Structure Analysis
The molecular structure of 6-Methyl-2,3’-bipyridine and related compounds have been studied extensively. For instance, two bipyridine isomers (2,2′- and 4,4′-) were subjected to solid form screening and crystal structure prediction .Chemical Reactions Analysis
Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . They are involved in various chemical reactions, including metal-catalyzed cross-coupling reactions (including Suzuki, Negishi, and Stille coupling), metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques .Mechanism of Action
While the exact mechanism of action for 6-Methyl-2,3’-bipyridine is not specified, it’s worth noting that bipyridine derivatives are known to have various mechanisms of action depending on their application. For instance, Milrinone, a bipyridine derivative, works by inhibiting Type III phosphodiesterase, increasing intracellular cyclic adenosine monophosphate, resulting in a positive inotropic effect on the heart and vasodilatation in the periphery .
Safety and Hazards
6-Methyl-2,3’-bipyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Bipyridines and their derivatives continue to be a subject of research due to their wide range of applications. Recent research findings over the last 30 years have focused on metal-catalyzed cross-coupling reactions, metal-catalyzed homocoupling reactions, electrochemical methods, and other innovative techniques . These alternative pathways offer promising avenues for overcoming the challenges associated with traditional catalysis methods, providing a more comprehensive understanding of the synthesis landscape .
Properties
IUPAC Name |
2-methyl-6-pyridin-3-ylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-4-2-6-11(13-9)10-5-3-7-12-8-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRRGVGXYDGQLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559191 | |
Record name | 6-Methyl-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78210-78-3 | |
Record name | 6-Methyl-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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